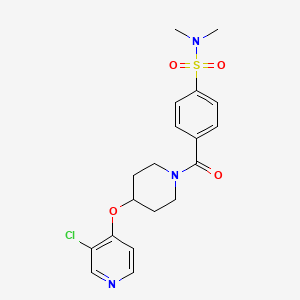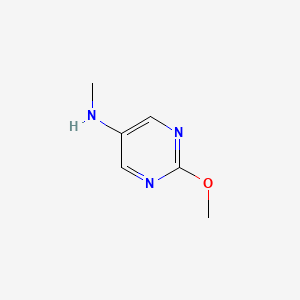![molecular formula C25H23N3O3S2 B2710603 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886928-33-2](/img/structure/B2710603.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide" is a complex organic molecule. This compound comprises a dihydroisoquinoline moiety, a benzosulfonyl group, and a dimethylbenzothiazole moiety linked via an amide bond. These structural features confer the compound unique chemical and biological properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide" typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline moiety: This step often requires the reduction of an isoquinoline derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Introduction of the sulfonyl group: This is usually accomplished through sulfonylation reactions, using reagents like sulfonyl chlorides under basic conditions.
Synthesis of the dimethylbenzothiazole moiety: This moiety is formed through cyclization reactions involving thioamides and suitable electrophiles under acidic or basic conditions.
Coupling of the moieties: The final step involves the coupling of the three moieties via an amide bond formation, using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: In industrial settings, the production of this compound would involve scaling up the synthetic route, optimizing reaction conditions, and implementing purification techniques such as recrystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction can occur at the sulfonyl group or the thiazole ring, resulting in the formation of the corresponding sulfides or dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (bromine, chlorine), nucleophiles (amines, alcohols).
Major Products:
The major products depend on the type of reaction, with oxidation typically yielding isoquinoline derivatives, reduction giving sulfides or dihydrothiazoles, and substitution resulting in various substituted derivatives.
科学的研究の応用
This compound finds applications in various scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Studied for potential therapeutic applications, including as an anti-cancer, anti-inflammatory, or neuroprotective agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The compound exerts its effects through interactions with specific molecular targets:
Enzyme inhibition: It can inhibit certain enzymes by binding to their active sites or allosteric sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways involved: Pathways such as apoptosis, inflammation, and oxidative stress response may be affected.
類似化合物との比較
This compound can be compared with others having similar structural features:
Similar Compounds: Isoquinoline derivatives, benzosulfonamides, benzothiazole derivatives.
Uniqueness: The presence of the specific combination of dihydroisoquinoline, sulfonyl, and dimethylbenzothiazole moieties, which confer a unique set of chemical and biological properties.
Comparison highlights: Compared to simpler isoquinoline or benzothiazole derivatives, this compound exhibits enhanced stability, specific reactivity, and potentially greater biological activity.
This compound's multi-faceted nature makes it a versatile and valuable subject of study across several scientific disciplines.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-13-22-23(14-17(16)2)32-25(26-22)27-24(29)19-7-9-21(10-8-19)33(30,31)28-12-11-18-5-3-4-6-20(18)15-28/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSRJIHUKNOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2710526.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)
![N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)





![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)
![benzyl N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]carbamate](/img/structure/B2710542.png)
